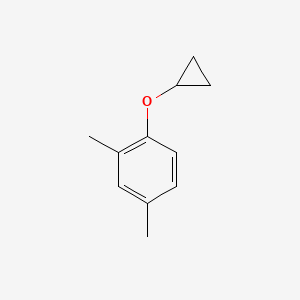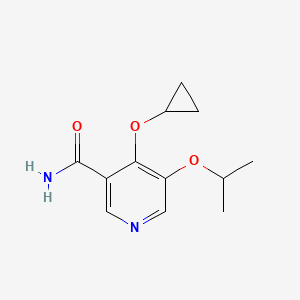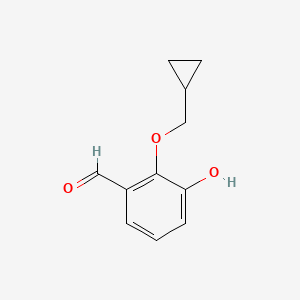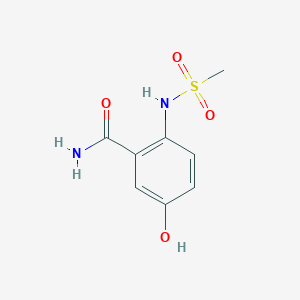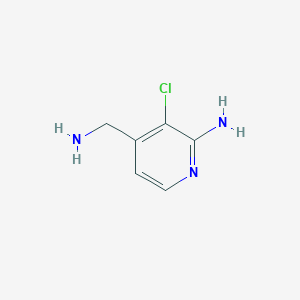
4-(Aminomethyl)-3-chloropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethyl pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chloropyridin-2-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-aminopyridine followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-chloropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3-chloropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the chlorine substitution, leading to different chemical reactivity and biological activity.
3-Chloropyridine: Lacks the aminomethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
4-Aminopyridine: Lacks both the aminomethyl and chlorine substitutions, resulting in distinct chemical properties.
Uniqueness
4-(Aminomethyl)-3-chloropyridin-2-amine is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination of functional groups provides a unique set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1393560-31-0 |
|---|---|
Molekularformel |
C6H8ClN3 |
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-chloropyridin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,3,8H2,(H2,9,10) |
InChI-Schlüssel |
XIFKAVSMXWVIKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CN)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



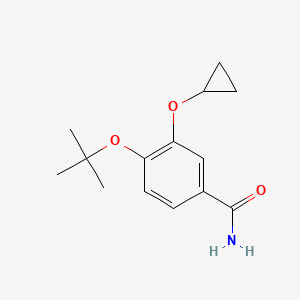



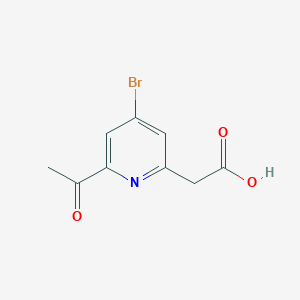

![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
